molecular formula C18H18ClNO4 B5042281 3-[(2-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one

3-[(2-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No.: B5042281
M. Wt: 347.8 g/mol
InChI Key: OFVBPHKOKDGLLB-CMDGGOBGSA-N
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Description

The compound “3-[(2-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one” is a derivative of chalcone . Chalcones are a type of open-chain flavonoid that have two aromatic rings linked by an aliphatic three-carbon chain . They are known for their wide range of pharmacological and biological effects, including antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, chalcone derivatives are generally synthesized using various approaches . For instance, starting from 4-chlorobenzoic acid, certain derivatives were synthesized in six steps, including esterification, hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of chalcones, including this compound, typically contains an α,β-unsaturated ketone, which is a reactive keto-ethylenic group . This group is a chromophore responsible for the color in chalcone compounds .


Chemical Reactions Analysis

Chalcones can undergo various chemical reactions due to their α,β-unsaturated carbonyl system . They can be used to obtain several heterocyclic rings through ring closure reactions . Cyanopyridines, pyrazolines, isoxazoles, and pyrimidines having different heterocyclic ring systems and multiple derivatives can be synthesized using chalcones .

Future Directions

Chalcones and their derivatives continue to show promise for new drug investigations . They have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of chalcone derivatives and screening their pharmacological activities .

Properties

IUPAC Name

(E)-3-(2-chloroanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-22-16-10-12(11-17(23-2)18(16)24-3)15(21)8-9-20-14-7-5-4-6-13(14)19/h4-11,20H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVBPHKOKDGLLB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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